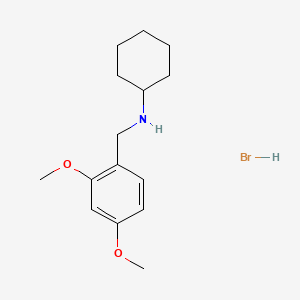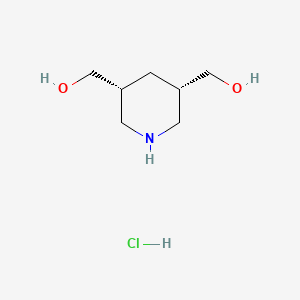
(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide
概要
説明
(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide is an organic compound with the molecular formula C19H20BrNO It is a derivative of benzylamine and naphthylmethylamine, featuring a methoxy group attached to the benzyl ring and a hydrobromide salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzylamine and 2-naphthylmethylamine.
Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere.
Formation of the Hydrobromide Salt: The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl or naphthyl derivatives.
科学的研究の応用
(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and naphthyl groups contribute to its binding affinity and specificity. The compound may modulate signaling pathways by inhibiting or activating key enzymes, leading to downstream biological effects.
類似化合物との比較
Similar Compounds
(4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide: Similar structure but with the methoxy group at the 4-position of the benzyl ring.
(2-Methoxybenzyl)(2-methylbenzyl)amine hydrobromide: Similar structure but with a methyl group instead of a naphthyl group.
Uniqueness
(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide is unique due to the presence of both methoxy and naphthyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-naphthalen-2-ylmethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO.BrH/c1-21-19-9-5-4-8-18(19)14-20-13-15-10-11-16-6-2-3-7-17(16)12-15;/h2-12,20H,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFAOHPFAYXNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC3=CC=CC=C3C=C2.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-39-4 | |
| Record name | 2-Naphthalenemethanamine, N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride](/img/structure/B3059985.png)
![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate](/img/structure/B3059986.png)



![1-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperazine hydrochloride](/img/structure/B3059995.png)




![[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B3060000.png)

